molecular formula C14H14N8S2 B14367137 9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] CAS No. 92495-49-3

9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]

Cat. No.: B14367137
CAS No.: 92495-49-3
M. Wt: 358.4 g/mol
InChI Key: REXAKVMOAZLTJI-UHFFFAOYSA-N
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Description

9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]: is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes two purine rings connected by an ethane-1,2-diyl bridge and substituted with methylsulfanyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] lies in its specific substitution pattern and the presence of methylsulfanyl groups, which impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

92495-49-3

Molecular Formula

C14H14N8S2

Molecular Weight

358.4 g/mol

IUPAC Name

6-methylsulfanyl-9-[2-(6-methylsulfanylpurin-9-yl)ethyl]purine

InChI

InChI=1S/C14H14N8S2/c1-23-13-9-11(15-5-17-13)21(7-19-9)3-4-22-8-20-10-12(22)16-6-18-14(10)24-2/h5-8H,3-4H2,1-2H3

InChI Key

REXAKVMOAZLTJI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=CN2CCN3C=NC4=C3N=CN=C4SC

Origin of Product

United States

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